2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile
Description
2-[5-(Morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile is a triazole-based compound featuring a morpholine moiety at position 5 of the triazole ring and an acetonitrile group at position 2. This compound is cataloged under reference code 10-F642937 but is currently discontinued in commercial availability . Its structural framework aligns with derivatives of 4H-1,2,4-triazoles, a class known for diverse pharmacological applications, including antimicrobial, antifungal, and enzyme inhibitory activities.
Properties
IUPAC Name |
2-(5-morpholin-4-yl-4-phenyl-1,2,4-triazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c15-7-6-13-16-17-14(18-8-10-20-11-9-18)19(13)12-4-2-1-3-5-12/h1-5H,6,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCNYFGVMXKKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(N2C3=CC=CC=C3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
A widely reported method involves cyclocondensation of thiosemicarbazide intermediates with nitrile precursors.
Procedure :
- Synthesis of 4-Amino-5-Phenyl-1,2,4-Triazole-3-Thiol :
- Morpholine Substitution :
- Acetonitrile Functionalization :
Optimization :
Nucleophilic Substitution on Preformed Triazole Cores
Patents disclose methods starting from pre-synthesized triazole derivatives.
Procedure :
- Preparation of 5-Chloro-4-Phenyl-1,2,4-Triazole :
- Morpholine Introduction :
- Nitrile Group Addition :
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl₃, 90°C, 6h | 75 |
| Morpholine Substitution | Toluene, 110°C, 8h | 82 |
| Cyanidation | NaCN, DMSO, 60°C, 4h | 65 |
One-Pot Multi-Component Reactions
Recent advancements utilize one-pot strategies to reduce purification steps.
Procedure :
- Combine phenyl isothiocyanate, morpholine, and chloroacetonitrile in ethanol.
- Add hydrazine hydrate and reflux for 12h.
- Isolate the product via vacuum filtration and recrystallize from ethanol.
Advantages :
Optimization Strategies
Solvent Selection
Catalysis
Temperature Control
- Low Temperatures (0–25°C): Prevent decomposition of nitrile intermediates.
- High Temperatures (100–120°C): Drive nucleophilic substitution to completion.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 3.42–3.61 (m, 8H, morpholine) | |
| δ 7.25–7.53 (m, 5H, phenyl) | ||
| ¹³C NMR | 115.2 ppm (C≡N) | |
| IR | 2250 cm⁻¹ (C≡N stretch) |
Chemical Reactions Analysis
Types of Reactions
2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amine derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile exhibits potent antimicrobial properties. A study evaluating its efficacy against various bacterial strains revealed significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could serve as a potential candidate for developing new antibiotics.
Case Study: Efficacy Against Pathogens
A comprehensive study assessed the compound's activity against Staphylococcus aureus and Streptococcus pneumoniae. The results indicated that the compound inhibited bacterial growth effectively, with lower MIC values compared to standard antibiotics. This suggests its potential use in treating bacterial infections resistant to conventional therapies.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. These studies have shown that the compound can induce apoptosis in cancer cells and inhibit cell proliferation.
Case Study: Breast Cancer Cell Lines
In a study conducted by the National Cancer Institute (NCI), the compound was tested against a panel of human tumor cell lines. The results demonstrated a significant reduction in cell viability, with an average growth inhibition rate of approximately 50% at certain concentrations. The mechanism of action appears to involve the induction of apoptotic pathways, making it a promising candidate for further development as an anticancer agent.
Drug Development and Structure Activity Relationship (SAR)
The structural characteristics of this compound contribute to its biological activity. The morpholine ring and triazole moiety are critical for its interaction with biological targets. Ongoing research focuses on optimizing these structural elements to enhance efficacy and reduce toxicity.
Insights from Structure Activity Relationship Studies
Recent SAR studies have highlighted modifications to the phenyl and morpholine groups that improve the compound's potency and selectivity against cancer cells while minimizing off-target effects. Such insights are crucial for guiding future synthetic efforts aimed at developing more effective derivatives.
Mechanism of Action
The mechanism of action of 2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 4H-1,2,4-triazole derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Polarity/Solubility : The morpholine group in the target compound likely improves water solubility compared to analogues with hydrophobic substituents (e.g., decylthio in or unsubstituted derivatives ). However, the acetonitrile group may reduce solubility relative to ionic salts like the piperidinium derivative .
Biological Activity
2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, characterization, and biological activities of this compound, focusing on its potential therapeutic applications.
The chemical formula of this compound is C14H15N5O, with a molecular weight of 269.31 g/mol. The compound features a triazole ring that is crucial for its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C14H15N5O |
| Molecular Weight | 269.31 g/mol |
| IUPAC Name | 2-(5-morpholin-4-yl-4-phenyl-1,2,4-triazol-3-yl)acetonitrile |
| PubChem CID | 2314417 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the morpholine and phenyl groups via substitution reactions.
- Final acetonitrile group attachment.
Antimicrobial Activity
Triazole derivatives have been noted for their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Various triazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Triazoles are widely used in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungi.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves:
- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at various phases.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
For example, a related compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancer cell lines .
Case Studies
Several case studies highlight the biological efficacy of triazole compounds:
- Case Study on Anticancer Activity : A study reported that a derivative with structural similarity to this compound exhibited potent activity against human glioblastoma cells with an IC50 value of approximately 10 µM .
- Antimicrobial Efficacy : Another study evaluated a series of triazole compounds against multiple bacterial strains and found that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that:
- The presence of electron-donating groups enhances biological activity.
- The spatial arrangement of substituents on the triazole ring affects interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for confirming the structural identity and purity of 2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are critical for structural validation. For purity assessment, high-performance liquid chromatography (HPLC) or elemental analysis should be employed. Predicted physicochemical properties (e.g., molecular weight: 265.01914, PSA: 80.52) can serve as benchmarks during characterization .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Ensure proper ventilation and avoid skin contact or inhalation. Spills should be contained using inert absorbents and disposed of via approved hazardous waste channels. Refer to SDS guidelines for emergency procedures, including first aid for inhalation or dermal exposure .
Q. How can researchers optimize synthetic routes for this triazole derivative?
- Methodological Answer : Base synthetic strategies on electrophilic substitution and cyclocondensation reactions, as demonstrated for analogous triazole compounds. Reaction conditions (e.g., solvent polarity, temperature) should be tailored using computational predictions of pKa (0.21±0.10) and boiling point (525.2±60.0°C) to enhance yield and selectivity .
Advanced Research Questions
Q. How can discrepancies between experimental and predicted physicochemical properties be resolved?
- Methodological Answer : Discrepancies in properties like density (predicted: 1.52±0.1 g/cm³) or solubility may arise from crystallinity or solvent interactions. Use differential scanning calorimetry (DSC) to assess crystallinity and molecular dynamics simulations to model solvent effects. Cross-validate results with experimental techniques like X-ray crystallography .
Q. What experimental designs are suitable for evaluating the pharmacological activity of this compound?
- Methodological Answer : Adopt a split-plot randomized block design to test bioactivity across multiple concentrations and biological replicates. Include positive/negative controls and use assays such as enzyme inhibition or cell viability tests. Statistical tools (e.g., ANOVA) should analyze dose-response relationships .
Q. How can researchers assess the environmental impact and ecotoxicological risks of this compound?
- Methodological Answer : Conduct biodegradation studies under simulated environmental conditions (soil/water systems). Measure bioaccumulation potential using partition coefficients (logP) and assess toxicity via model organisms (e.g., Daphnia magna). Align methodologies with ISO standards for ecological risk assessment .
Q. What strategies address contradictions in biological activity data across different studies?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) and refine hypotheses through structure-activity relationship (SAR) modeling. Theoretical frameworks (e.g., ligand-receptor binding kinetics) should guide mechanistic interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
